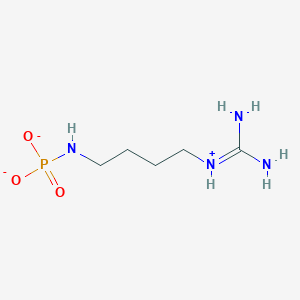

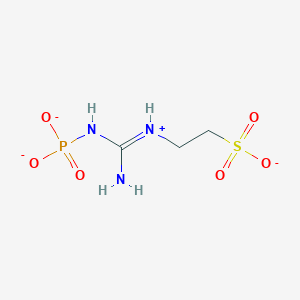

N-phosphonatotaurocyamine(2-)

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

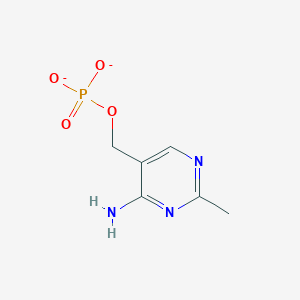

N-phosphonatotaurocyamine(2-) is dianion of N-phosphotaurocyamine arising from deprotonation of phosphoramidate and sulfonate OH groups and protonation of the guanidino group; major species at pH 7.3. It is a conjugate base of a N-phosphotaurocyamine.

Wissenschaftliche Forschungsanwendungen

Antitumor Activity

N-phosphonatotaurocyamine(2-) and related compounds have shown potential in cancer treatment. Nitrogen-containing bisphosphonates (N-BPs) have been found to exert anticancer activity. These compounds interact with various cell types, including macrophages, endothelial cells, and tumor cells, and stimulate the cytotoxicity of γδ T cells. This antitumor activity is an important area of ongoing preclinical research (Clézardin, 2011).

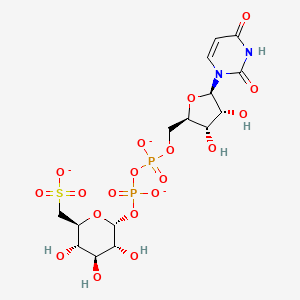

Inhibition of Mitochondrial Adenine Nucleotide Translocase

A new endogenous ATP analog (ApppI) formed as a result of the inhibition of the mevalonate pathway by N-BPs has been reported. This analog inhibits the mitochondrial adenine nucleotide translocase (ANT) and is responsible for apoptosis induced by nitrogen-containing bisphosphonates. This mechanism provides a new understanding of the action of N-BPs and their potential therapeutic applications (Mönkkönen et al., 2006).

Environmental Chemistry

Phosphonates, including N-phosphonatotaurocyamine(2-), have unique environmental interactions due to their strong interaction with surfaces. This leads to significant removal in technical and natural systems, affecting their environmental behavior. Understanding their environmental chemistry is crucial for assessing their impact and potential uses (Nowack, 2003).

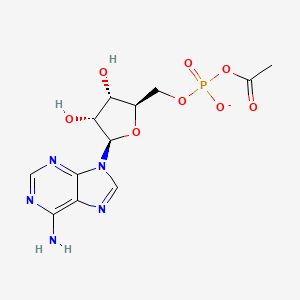

Cardioprotective Agents

Certain phosphonate analogs have shown potential as cardioprotective agents. Their mechanism involves the activation of cardiac P2X receptor, which has been beneficial in heart failure models. This research suggests new therapeutic avenues for heart diseases using these compounds (Kumar et al., 2010).

Osteoblast Proliferation and Wound Healing

Low concentrations of amino-bisphosphonates, a related class of compounds, have been found to stimulate human keratinocyte proliferation and enhance in vitro wound healing. This suggests potential clinical applications beyond their traditional use in treating bone disorders (Renó et al., 2012).

Antiresorptive Agents in Metabolic Bone Diseases

Bisphosphonates are important antiresorptive agents used in the treatment of metabolic bone diseases, including osteoporosis and tumor-associated osteolysis. Their high affinity for calcium allows them to target bone mineral and inhibit osteoclast function, making them effective in treating these diseases (Rogers et al., 2000).

Antimicrobial Properties

Phosphonates, including N-phosphonatotaurocyamine(2-), have demonstrated novel antibacterial and anticancer activities. Their biochemical properties make them effective in inhibiting enzymes that metabolize phosphate and pyrophosphate substrates (Turhanen et al., 2021).

Eigenschaften

Produktname |

N-phosphonatotaurocyamine(2-) |

|---|---|

Molekularformel |

C3H8N3O6PS-2 |

Molekulargewicht |

245.15 g/mol |

IUPAC-Name |

2-[amino-(phosphonatoamino)methylidene]azaniumylethanesulfonate |

InChI |

InChI=1S/C3H10N3O6PS/c4-3(6-13(7,8)9)5-1-2-14(10,11)12/h1-2H2,(H,10,11,12)(H5,4,5,6,7,8,9)/p-2 |

InChI-Schlüssel |

JOYGYOHHMWVUFM-UHFFFAOYSA-L |

Kanonische SMILES |

C(CS(=O)(=O)[O-])[NH+]=C(N)NP(=O)([O-])[O-] |

Herkunft des Produkts |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.